![molecular formula C13H9ClF2N2O B5369141 N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urea](/img/structure/B5369141.png)
N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urea
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Overview
Description
N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urea, also known as diflubenzuron, is a benzoylurea insecticide that has been widely used in the agricultural industry to control pests in crops such as cotton, rice, and vegetables. Diflubenzuron is an effective insecticide that disrupts the growth and development of insects, making it a valuable tool in pest management.
Mechanism of Action
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disrupts the growth and development of insects, leading to their death. Diflubenzuron is effective against both immature and adult insects, making it a valuable tool in pest management.
Biochemical and Physiological Effects:
Diflubenzuron has been shown to have a low toxicity to mammals and birds, with no adverse effects observed at normal exposure levels. However, N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean can have negative effects on aquatic organisms, particularly crustaceans and insects, which are more sensitive to the insecticide. This highlights the importance of responsible use and disposal of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean to minimize its impact on the environment.
Advantages and Limitations for Lab Experiments
Diflubenzuron is a valuable tool in laboratory experiments for studying the effects of insecticides on pests and non-target organisms. Its low toxicity to mammals and birds makes it a safer alternative to other insecticides. However, N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean's effectiveness against different pests can vary, and its impact on the environment must be carefully considered.
Future Directions
There are several areas where further research on N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is needed. One area of interest is the development of new formulations that improve the efficacy of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean while minimizing its impact on the environment. Another area of research is the study of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean's impact on non-target organisms, particularly in aquatic environments. Finally, there is a need for further research on the potential long-term effects of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean on the environment and human health.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is a multistep process that involves the reaction of 2-chlorobenzenamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to form N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean. The synthesis of N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is a well-established process that has been optimized for industrial production.
Scientific Research Applications
Diflubenzuron has been extensively studied for its insecticidal properties and its potential impact on the environment. Scientific research has shown that N-(2-chlorophenyl)-N'-(2,4-difluorophenyl)urean is effective in controlling a wide range of pests, including caterpillars, beetles, and mites. Diflubenzuron has also been shown to have a low toxicity to non-target organisms, making it a safer alternative to other insecticides.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-9-3-1-2-4-11(9)17-13(19)18-12-6-5-8(15)7-10(12)16/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZABOPLPQFGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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